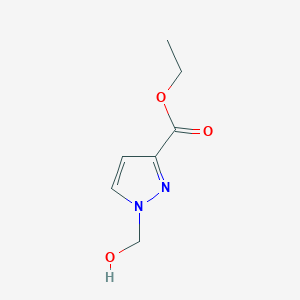
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride , also known by its chemical formula C10H15N • HCl , is a compound with intriguing properties. It belongs to the class of amphetamines , characterized by an α-methylphenethylamine base structure. This particular compound features an ethyl group in the alpha position, which sets it apart from other amphetamines. It has emerged as a potential recreational drug .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride is used in pharmaceutical research due to its structural similarity to compounds that exhibit central nervous system activity. It’s particularly relevant in the study of stimulant properties and signaling pathways related to neurotransmitters .
Material Science
In material science, this compound can be used to synthesize new materials with potential applications in drug delivery systems. Its ability to form stable crystalline structures makes it a candidate for developing novel pharmaceutical formulations .
Chemical Synthesis
This chemical serves as a building block in organic synthesis. It’s used to construct more complex molecules, particularly in the development of new synthetic routes for pharmaceuticals .
Forensic Science
Due to its psychoactive potential, 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride is also relevant in forensic applications. It can be used as a reference substance for the identification of similar compounds in forensic samples .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard for calibrating instruments like chromatographs and mass spectrometers, which are essential for the quantitative and qualitative analysis of chemical substances .
Neuroscience Research
Researchers use this compound to study its effects on the brain, particularly its interaction with dopamine receptors. This is crucial for understanding the mechanisms of action of stimulant drugs and for developing treatments for neurological disorders .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPDJALGJGCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]propanamide](/img/structure/B2905706.png)
![(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2905709.png)
![[5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2905710.png)




![3-{[(5-Bromothien-2-YL)sulfonyl]amino}-propanoic acid](/img/structure/B2905717.png)
![N-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2905718.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2905719.png)
![2-Chloro-N-[1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropyl]acetamide](/img/structure/B2905721.png)
